
N-(3-chloro-4-methylphenyl)-5-methylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-5-methylfuran-2-carboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a furan ring, a chloro-substituted phenyl ring, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-5-methylfuran-2-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with 5-methyl-2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-5-methylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the growth of microorganisms by interfering with essential biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
- N-(3-chloro-4-methylphenyl)-4-nitrobenzamide
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
N-(3-chloro-4-methylphenyl)-5-methylfuran-2-carboxamide is unique due to the presence of both a furan ring and a chloro-substituted phenyl ring, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H12ClNO2 |
|---|---|
Molecular Weight |
249.69 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-methylfuran-2-carboxamide |
InChI |
InChI=1S/C13H12ClNO2/c1-8-3-5-10(7-11(8)14)15-13(16)12-6-4-9(2)17-12/h3-7H,1-2H3,(H,15,16) |
InChI Key |
DMRFTLVCIDOZSP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


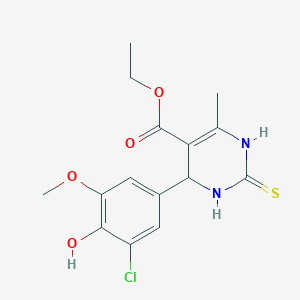
![Isopropyl 2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330824.png)
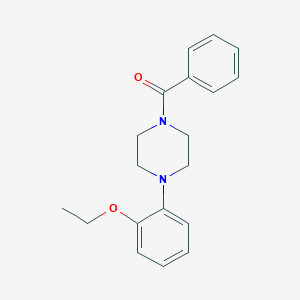
![2-[(5-bromo-2-hydroxyanilino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B330827.png)

![1-[2-(2,4-Dichlorophenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B330829.png)
![ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B330830.png)

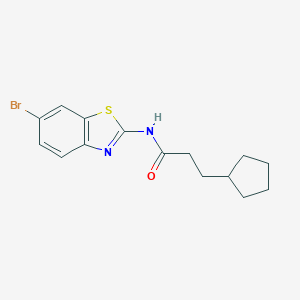
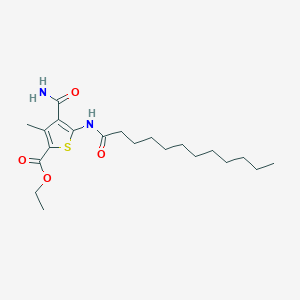
![Isopropyl 4-cyano-5-({3-[(3-{[3-cyano-5-(isopropoxycarbonyl)-4-methyl-2-thienyl]amino}-3-oxopropyl)sulfanyl]propanoyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B330841.png)
![Methyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B330842.png)
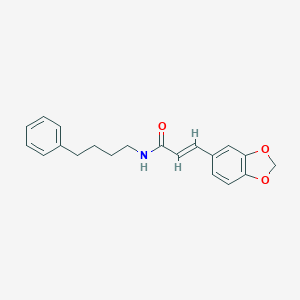
![ethyl 6-methyl-2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330845.png)
